4-Chloro-3-trifluoromethyl-benzenethiol, with the chemical formula and a molecular weight of 212.62 g/mol, is classified as an organosulfur compound. It features a thiol group (-SH) attached to a benzene ring that also contains both chlorine and trifluoromethyl substituents. This combination imparts distinctive chemical properties, making it useful in various applications ranging from organic synthesis to biological research .
The synthesis of 4-chloro-3-trifluoromethyl-benzenethiol typically involves several steps:
The molecular structure of 4-chloro-3-trifluoromethyl-benzenethiol can be described as follows:
4-Chloro-3-trifluoromethyl-benzenethiol can participate in various chemical reactions:
The mechanism of action for 4-chloro-3-trifluoromethyl-benzenethiol primarily involves its ability to form covalent bonds with proteins and other biomolecules. The thiol group can react with nucleophilic sites on proteins, influencing their function and activity. This property makes it particularly valuable in proteomics research for studying protein interactions and modifications .
4-Chloro-3-trifluoromethyl-benzenethiol has numerous applications:
The most extensively documented synthesis of 4-chloro-3-trifluoromethyl-benzenethiol proceeds through a three-stage sequence starting from 4-chloro-3-trifluoromethyl-aniline (CAS 445-03-4). This route exploits diazotization and xanthate chemistry to install the thiol functionality via nucleophilic displacement of an intermediate diazonium salt [1] [7].
In Stage 1, the aniline precursor undergoes diazotization in a cooled aqueous hydrochloric acid solution (0-5°C) with sodium nitrite (1.1 equiv) to form the corresponding diazonium salt. This intermediate remains unstable at elevated temperatures and requires strict thermal control (<5°C) to prevent decomposition [1]. Stage 2 involves the immediate reaction of this diazonium salt with potassium ethyl xanthate (1.2 equiv) in water, yielding the ethyl xanthate ester intermediate. After 2.5 hours of stirring, organic extraction with diethyl ether isolates this intermediate [1]. Stage 3 comprises alkaline hydrolysis using potassium hydroxide (4.2 equiv) in refluxing ethanol (8 hours). Subsequent acidification with sulfuric acid liberates the target benzenethiol, which is purified via column chromatography (0-2% ethyl acetate/petroleum ether). This meticulously controlled sequence achieves an overall yield of 75% [1].
Table 1: Synthetic Steps and Conditions for Xanthate-Mediated Thiol Synthesis [1]
Stage | Reagents & Conditions | Key Parameters | Intermediate/Product |
---|---|---|---|
1 | NaNO₂ (1.1 eq), HCl/H₂O, 0-5°C, 30 min | Temperature ≤5°C | Diazonium salt |
2 | Potassium ethyl xanthate (1.2 eq), H₂O, 2.5 h | Dropwise addition | Ethyl xanthate ester |
3 | KOH (4.2 eq), ethanol, reflux, 8 h; H₂SO₄ acidification | Reflux duration, acidification pH | 4-Chloro-3-trifluoromethyl-benzenethiol |
Alternative routes to key precursors utilize electrophilic aromatic nitration followed by reduction, enabling access to the essential aniline feedstock required for the diazotization-xanthate pathway. 4-Chloro-3-trifluoromethylbenzene undergoes directed nitration using a mixture of nitric acid and acetic anhydride under iron(III) chloride catalysis [3] [4]. Optimized conditions employ a 1:1.2 molar ratio of substrate to nitric acid, with 0.5 mol% FeCl₃ in acetic anhydride solvent at 25-30°C. This regioselective mononitration predominantly yields 4-chloro-2-nitro-5-(trifluoromethyl)benzene (93.2% purity) with minimal dinitro by-product formation [3].
Catalytic hydrogenation or chemoselective reduction then converts the nitro group to the required amine. Industrial-scale protocols favor iron powder reduction in aqueous acetic acid at 80-90°C [4]. Alternatively, catalytic transfer hydrogenation employs hydrazine hydrate with iron oxide catalysts, achieving near-quantitative conversion under milder conditions (60-70°C). The resulting 4-chloro-3-trifluoromethyl-aniline (CAS 445-03-4) serves as the direct precursor for diazotization in the xanthate route [3] [7]. This nitration-reduction sequence is critical for establishing commercially viable access to the aniline building block when direct sourcing is constrained.
Table 2: Catalytic Nitration Conditions for Aniline Precursor Synthesis [3] [4]
Parameter | Optimal Condition | Effect on Selectivity/Yield |
---|---|---|
Catalyst | FeCl₃ (0.5 mol%) | Suppresses dinitration; enhances regioselectivity |
Nitrating Agent | HNO₃ / Ac₂O (1:1.2 molar ratio) | Controls electrophilicity; minimizes poly-nitration |
Temperature | 25-30°C | Balances reaction rate vs. by-product formation |
Solvent System | Acetic anhydride | Facilitates mild nitronium ion generation |
Diazotization Optimization: The exothermic nature of diazotization necessitates precise thermal management. Maintaining the reaction mixture below 5°C is critical; temperatures exceeding this threshold promote diazo group decomposition, significantly reducing yields. The addition rate of the sodium nitrite solution must be controlled to prevent local heating and runaway reactions [1] [4].
Xanthate Displacement Solvents: While water serves as the primary solvent for the initial xanthate coupling due to diazonium salt solubility, the subsequent hydrolysis step benefits significantly from ethanol’s higher boiling point. Refluxing ethanol (78°C) facilitates complete dealkylation of the xanthate ester intermediate. Attempts using lower-boiling alcohols (e.g., methanol) resulted in incomplete hydrolysis and product contamination [1].
Catalyst Innovations in Nitration: Iron(III) chloride catalysis (0.5 mol%) in nitration markedly enhances regioselectivity toward the desired 4-chloro-2-nitro-5-(trifluoromethyl)benzene isomer. This catalytic system suppresses dinitration and oxidation side reactions commonly observed under non-catalyzed conditions employing fuming nitric acid [3] [4]. For reduction steps, transitioning from stoichiometric iron powder to catalytic iron oxide/hydrazine systems reduces metal waste generation by over 85%, improving process sustainability while maintaining high conversion rates (>98%) [4].
Scaling the synthesis of 4-chloro-3-trifluoromethyl-benzenethiol introduces significant engineering and purification challenges. The multi-step sequence necessitates handling thermally labile intermediates (diazonium salts) and corrosive reagents (HCl, H₂SO₄, KOH), demanding specialized corrosion-resistant reactors (e.g., glass-lined steel or Hastelloy) [1] [4].
Purification Complexities: The final thiol product requires rigorous purification to achieve >95% purity (as specified commercially [9]). The laboratory-scale column chromatography (0-2% ethyl acetate/petroleum ether) described in the xanthate route becomes prohibitively expensive at manufacturing scales. Industrial alternatives implement sequential liquid-liquid extractions combined with distillative workups. Key steps involve:
Gas Management: Large-scale nitration generates nitrogen oxide (NOₓ) gases requiring scrubbing systems, while thiol formation releases ethanol and potentially H₂S if over-acidified. Closed-loop vent gas absorption units with alkaline peroxide scrubbers are essential for environmental compliance [4].
Yield Optimization Strategies: Industrial processes maximize yield through:
These integrated approaches address the economic and environmental constraints inherent in producing this synthetically demanding, high-value benzenethiol derivative for pharmaceutical and agrochemical applications.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2